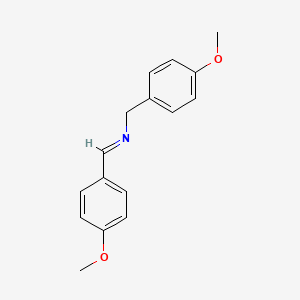

N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine typically involves the reductive amination of benzaldehyde over a catalyst such as Ru on an acidic activated carbon support . This method is highly selective and efficient.

Industrial Production Methods

Industrial production of this compound can also be achieved through the reaction of benzyl chloride with ammonia, or by the reduction of benzonitrile . These methods are commonly used due to their scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using oxygen as the sole oxidizing agent.

Reduction: The compound can be reduced using common reducing agents.

Substitution: It can participate in substitution reactions, particularly in the presence of functionalized aryl bromides.

Common Reagents and Conditions

Oxidation: Oxygen at 383 K for 8 hours using n-decane as the solvent.

Reduction: Common reducing agents such as hydrogen in the presence of a catalyst.

Substitution: Functionalized aryl bromides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions include various substituted benzylamines and imines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine exhibits potential anticancer properties. Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its ability to inhibit cell proliferation. The methoxy groups enhance the lipophilicity and bioavailability of the compound, which may contribute to its efficacy in biological systems .

Antimicrobial Properties

In addition to anticancer activity, this compound has shown promise in antimicrobial applications. Its structural features allow it to interact with biological targets such as enzymes and receptors involved in microbial resistance mechanisms.

Mechanistic Insights

Initial investigations into the mechanisms of action reveal that this compound may interact with proteins related to cancer progression and microbial survival. However, further detailed studies are necessary to fully elucidate these interactions and their implications for therapeutic applications.

Catalytic Applications

Beyond its biological activities, this compound has been explored for its catalytic properties. Interaction studies have shown potential binding affinities with metal ions, indicating possible applications in catalysis. This aspect opens avenues for developing new catalytic systems leveraging the unique properties of imines.

Several case studies have focused on synthesizing derivatives of this compound to explore their pharmacological effects:

- Study on Lactate Dehydrogenase Inhibitors : A project aimed at synthesizing inhibitors for lactate dehydrogenase A (hLDHA) utilized related compounds, showcasing the relevance of methanamine derivatives in targeting metabolic pathways associated with cancer .

- Evaluation of Antimicrobial Activity : Research has been conducted to assess the antimicrobial efficacy of related methanamine compounds against various pathogens, revealing promising results that warrant further exploration .

Wirkmechanismus

The mechanism of action of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine involves its interaction with molecular targets such as enzymes. For example, it undergoes oxidation by the enzyme monoamine oxidase B (MAO-B), which is temperature-dependent . This interaction leads to the formation of various oxidized products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methoxyphenyl)methanamine

- p-Methoxyphenyl)methanamine

- 1-Aminomethyl-4-methoxybenzene

- 4-Methoxybenzenemethanamine

- Anisylamine

Uniqueness

N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in chemistry, biology, medicine, and industry .

Biologische Aktivität

N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its imine functional group, where a nitrogen atom is double-bonded to a carbon atom that is also bonded to two methoxy-substituted phenyl groups. The molecular formula is CHNO, and it typically appears as a pale yellow solid with a melting point around 145 °C.

Synthesis

The synthesis of this compound generally involves the condensation reaction between 4-methoxybenzaldehyde and 4-methoxyaniline. This reaction can be facilitated under acidic or basic conditions, resulting in the elimination of water and the formation of the imine bond. The following table summarizes various synthesis methods:

| Synthesis Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Condensation Reaction | 4-Methoxybenzaldehyde + 4-Methoxyaniline | Acidic/Basic medium | Varies |

| Hydrolysis | This compound | Acidic conditions | Regeneration of aldehyde and amine |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. For instance, it has shown significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that this compound inhibits the proliferation of several cancer cell lines, including breast and renal cancer cells. The following table summarizes key findings from recent studies:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 25 | Inhibition of DNA synthesis |

Interaction Studies

Interaction studies have revealed that this compound can bind effectively to various biological targets, including enzymes involved in cancer metabolism. Its binding affinity with these targets enhances its therapeutic prospects, making it a candidate for further drug development.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited an MIC of 32 µg/mL against S. aureus, demonstrating promising antibacterial activity.

Case Study 2: Anticancer Potential

In another study focused on its anticancer potential, this compound was tested on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase-3 pathways, leading to significant cell death at concentrations above 15 µM.

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULGBGGDBXPNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342113 | |

| Record name | N-(4-methoxybenzyl)-N-[(4-methoxyphenyl)methylidene]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3261-60-7 | |

| Record name | N-(4-methoxybenzyl)-N-[(4-methoxyphenyl)methylidene]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.